molecular formula C17H16FN3O2S B2928189 2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021074-09-8

2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2928189
CAS RN: 1021074-09-8
M. Wt: 345.39
InChI Key: OZVUORFVUADURH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN3O2S and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

The compound's structure suggests potential utility in the radiosynthesis of selective radioligands for imaging purposes. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure, has been reported as selective ligands for the translocator protein (18 kDa), highlighting their potential in neuroimaging through positron emission tomography (PET) to visualize neuroinflammatory processes (Dollé et al., 2008). These compounds, including DPA-714, are designed with a fluorine atom, facilitating their labeling with fluorine-18 for in vivo imaging applications, suggesting a similar potential for the compound .

Neuroinflammation PET Imaging

Another study elaborates on novel pyrazolo[1,5-a]pyrimidines, similar to DPA-714, synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). This protein acts as an early biomarker of neuroinflammatory processes. Such compounds, after being radiolabeled with fluorine-18, have shown promising results in PET imaging on rodent models of neuroinflammation, indicating significant brain uptake and localization in neuroinflammatory sites (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Study

Further research on fluoropropoxy substituted derivatives closely related to the given compound structure indicated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). Such compounds, upon radiolabeling, could provide insights into PBR expression in neurodegenerative disorders, suggesting a potential research avenue for the compound of interest in understanding and diagnosing neurodegenerative conditions (Fookes et al., 2008).

Metabolic Stability Improvement in Drug Design

In drug design, exploring various heterocyclic analogs to improve metabolic stability is crucial. For example, modifications in related compounds to reduce metabolic deacetylation have led to the development of derivatives with enhanced in vitro potency and in vivo efficacy, indicating the potential of the given compound for modifications aimed at improving pharmacokinetic profiles in therapeutic applications (Stec et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-9-15(16(23)21-10(2)11(3)24-17(21)19-9)20-14(22)8-12-4-6-13(18)7-5-12/h4-7H,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVUORFVUADURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

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